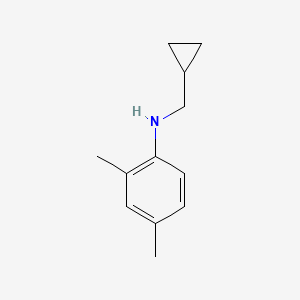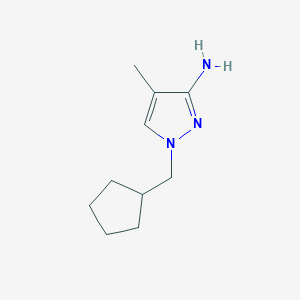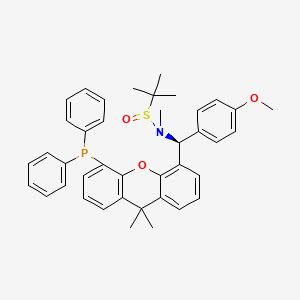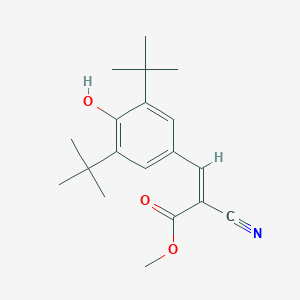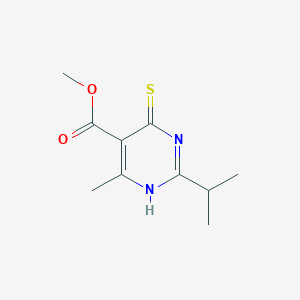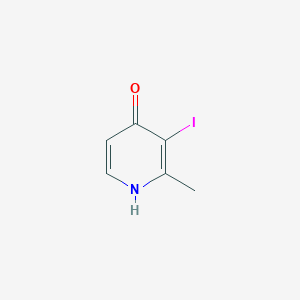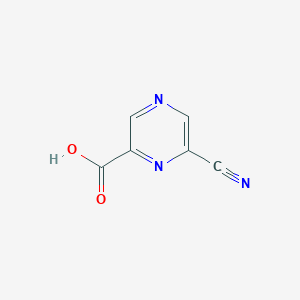
6-Cyanopyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a cyano group at position 6 and a carboxylic acid group at position 2 makes this compound a versatile compound with significant applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Cyanopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process involves a two-enzyme-step bioconversion, resulting in a high yield of the desired product . Another method includes the chemical synthesis from pyrazine derivatives, where specific functional groups are introduced through controlled reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized fermentation processes. By developing a fermentation process for the bioconversion of 2-cyanopyrazine, a product concentration of 286 mM (40 g/L) can be achieved . This method is preferred due to its high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Thionyl chloride (SOCl2) is used for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Aminopyrazine derivatives.
Substitution: Acid chlorides and other substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
6-Cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculous activity, the compound is believed to inhibit the synthesis of nucleic acids in Mycobacterium tuberculosis, thereby preventing bacterial growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with bacterial metabolism is well-documented.
Vergleich Mit ähnlichen Verbindungen
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Hydroxypyrazine-2-carboxylic acid
Comparison: 6-Cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid, the cyano group in this compound enhances its potential as a precursor for synthesizing more complex molecules . Additionally, its biotransformation to 5-hydroxypyrazine-2-carboxylic acid highlights its versatility in producing valuable intermediates for pharmaceutical applications .
Eigenschaften
Molekularformel |
C6H3N3O2 |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11) |
InChI-Schlüssel |
MIRFYEVWVDYVAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
